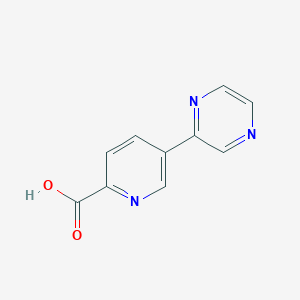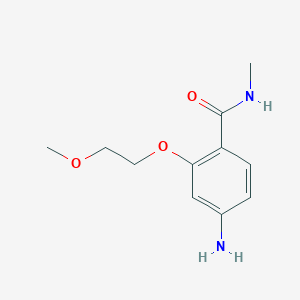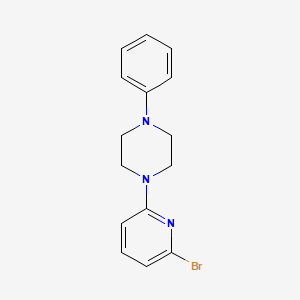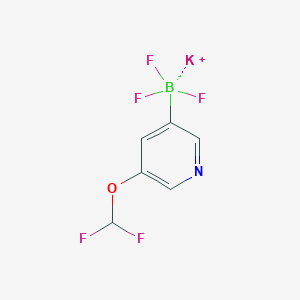
4-(4-Iodopyrazol-1-ylmethyl)piperidine
Overview
Description
“4-(4-Iodopyrazol-1-ylmethyl)piperidine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-(4-Iodopyrazol-1-ylmethyl)piperidine” is represented by the linear formula C9H14IN3 . The InChI code for this compound is 1S/C9H14IN3/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5H2,1H3 .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, which are important in the pharmaceutical industry .Scientific Research Applications
Synthesis and Drug Development
This compound is instrumental in the synthesis of Crizotinib, a notable therapeutic agent. A robust three-step synthesis process has been developed to produce multi-kilogram quantities of this key intermediate, demonstrating its scalable production for pharmaceutical applications. The synthesis involves nucleophilic aromatic substitution, hydrogenation, and iodination steps, which have been optimized for successful scale-up (Fussell et al., 2012).
Medicinal Chemistry Building Blocks
The versatility of 4-(4-Iodopyrazol-1-ylmethyl)piperidine extends to its use as a building block in medicinal chemistry. Its structural features make it a valuable precursor for synthesizing a wide array of biologically active compounds, particularly in the realm of anticancer and antiproliferative agents. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have been synthesized using this intermediate, exhibiting considerable growth inhibition of human cancer cell lines, which underscores its potential in anticancer drug development (Harishkumar et al., 2018).
Corrosion Inhibition
Beyond pharmaceutical applications, derivatives of piperidine, including those structurally related to 4-(4-Iodopyrazol-1-ylmethyl)piperidine, have shown promising results as corrosion inhibitors. These compounds demonstrate the ability to suppress both anodic and cathodic processes in metals, particularly brass, in natural sea water environments. This property is attributed to the electrochemical adsorption behavior of piperidine derivatives, making them potential candidates for applications in materials science and engineering to enhance the durability and lifespan of metal structures (Xavier & Nallaiyan, 2011).
Mechanism of Action
While the specific mechanism of action for “4-(4-Iodopyrazol-1-ylmethyl)piperidine” is not explicitly mentioned in the search results, piperidine compounds are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(4-Iodopyrazol-1-ylmethyl)piperidine”, is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of this compound in various diseases.
properties
IUPAC Name |
4-[(4-iodopyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h5,7-8,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPCZHUWIWJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)








![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)

